Acide (R)-3-amino-3-(3-(trifluorométhyl)phényl)propanoïque chlorhydrate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of trifluoromethylated compounds is a significant area of research due to the importance of the CF3 group . A scalable and operationally simple radical trifluoromethylation methodology has been reported, which uses trifluoroacetic anhydride, pyridine N-oxide, and photoredox catalysis . Another method involves the selective reduction of a mixture of 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene and ethyl 3-(3-(trifluoromethyl)phenyl)propanoate .Molecular Structure Analysis

The molecular structure of related compounds has been studied. For example, the structure of 3-(3-Trifluoromethylphenyl)propionic acid has been provided . In the crystal, molecules are linked via pairs of O—H…O hydrogen bonds, forming inversion dimers .Chemical Reactions Analysis

The trifluoromethylation reaction is a key step in the synthesis of trifluoromethylated compounds . This reaction involves the use of trifluoroacetic anhydride, pyridine N-oxide, and photoredox catalysis to affect a facile decarboxylation to the CF3 radical .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, the molecular weight of ®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is 233.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 .Applications De Recherche Scientifique

Complément ergogénique pour la performance physique et mentale

Acide (R)-3-amino-3-(3-(trifluorométhyl)phényl)propanoïque : , un dérivé de la phénylalanine, a été utilisé dans les compléments ergogéniques pour améliorer la performance physique et mentale. Ces compléments sont connus pour influencer la sécrétion d'hormones anaboliques, fournir du carburant pendant l'exercice, améliorer la performance mentale lors de tâches liées au stress et prévenir les dommages musculaires induits par l'exercice .

Recherche sur les dérivés d'acides aminés

En tant que dérivé d'acide aminé, ce composé est important dans l'étude du rôle des acides aminés dans divers processus biologiques. Il est utilisé pour comprendre comment les dérivés d'acides aminés peuvent être bénéfiques en tant que substances alimentaires, en particulier dans les aides ergogéniques .

Safety and Hazards

The safety and hazards of related compounds have been reported. For example, 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid may cause skin and eye irritation and may cause respiratory irritation . Personal protective equipment/face protection should be worn, and dust formation should be avoided .

Orientations Futures

Mécanisme D'action

Target of Action

It is a derivative of phenylalanine , an essential amino acid that plays a crucial role in various biological processes, including protein synthesis.

Mode of Action

As a phenylalanine derivative , it may interact with biological systems in a manner similar to phenylalanine. Phenylalanine is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

As a derivative of phenylalanine , it might be involved in the same biochemical pathways as phenylalanine, such as protein synthesis and the production of other bioactive molecules.

Result of Action

As a phenylalanine derivative , it may have similar effects as phenylalanine, which include influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Analyse Biochimique

Biochemical Properties

®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to influence the secretion of anabolic hormones and supply fuel during exercise . The compound’s interaction with enzymes such as amino acid oxidases and transferases can lead to modifications in metabolic pathways, affecting the overall biochemical environment. These interactions are crucial for understanding the compound’s potential as an ergogenic supplement and its broader applications in biochemical research.

Cellular Effects

The effects of ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can enhance the secretion of anabolic hormones, which are vital for muscle growth and repair. Additionally, its impact on gene expression can lead to changes in protein synthesis, affecting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use . The compound’s trifluoromethyl group plays a crucial role in its binding affinity and specificity, allowing it to interact with target enzymes and proteins effectively. These interactions can lead to changes in gene expression, further influencing cellular functions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific storage conditions, such as -20°C for up to three years in powder form . Its stability in solution may vary, with a recommended storage period of up to six months at -80°C . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may enhance metabolic functions and improve physical performance . At higher doses, it can exhibit toxic or adverse effects, such as enzyme inhibition or disruption of metabolic pathways . Understanding the dosage threshold is crucial for determining the compound’s safe and effective use in biochemical research and potential therapeutic applications.

Metabolic Pathways

®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as amino acid oxidases and transferases, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the synthesis and degradation of amino acids, affecting overall metabolic balance. The compound’s role in these pathways highlights its potential as a modulator of metabolic functions and its importance in biochemical research.

Transport and Distribution

The transport and distribution of ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For instance, its localization in the mitochondria can impact cellular energy metabolism, while its presence in the nucleus can influence gene expression and protein synthesis.

Propriétés

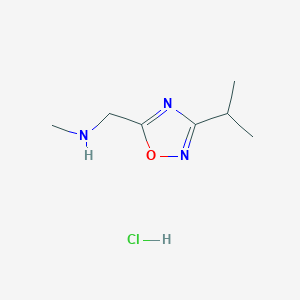

IUPAC Name |

(3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXUXMHRGZUXDZ-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1407382.png)

![3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride](/img/structure/B1407386.png)

![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1407396.png)